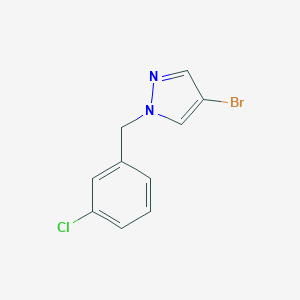

4-bromo-1-(3-chlorobenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(3-chlorophenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUVWCLJRMCYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 3 Chlorobenzyl 1h Pyrazole and Analogues

General Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole core is the primary step in synthesizing compounds like 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole. Several robust strategies have been developed for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. This is famously known as the Knorr pyrazole synthesis. rsc.orggoogle.com The reaction involves the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. rsc.orgbeilstein-journals.org

To synthesize an analog of the target compound, one would react (3-chlorobenzyl)hydrazine (B1352379) with a suitable 1,3-dicarbonyl precursor. The primary challenge in this approach, especially with unsymmetrical 1,3-diketones, is controlling the regioselectivity. rsc.orgorganic-chemistry.orgpharmaguideline.com The reaction can potentially yield two different regioisomers, depending on which nitrogen of the substituted hydrazine attacks which carbonyl group first. rsc.orgpharmaguideline.com Factors influencing the outcome include the steric hindrance and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions such as pH and solvent. google.comnih.gov For instance, the more nucleophilic and less sterically hindered nitrogen of the hydrazine typically initiates the reaction, and the more electrophilic carbonyl carbon is the preferred site of initial attack. nih.gov

| Precursor 1 | Precursor 2 | Conditions | Product Aspect |

| Hydrazine/Substituted Hydrazine | 1,3-Diketone | Acid or Base Catalysis, various solvents (e.g., ethanol, acetic acid) | Formation of pyrazole ring; potential for regioisomers with unsymmetrical precursors. rsc.orggoogle.com |

| Phenylhydrazine (B124118) | Ethyl acetoacetate | Nano-ZnO catalyst | Forms 1,3,5-substituted pyrazole derivatives in high yield. researchgate.net |

| Arylhydrazine hydrochloride | 1,3-Diketone | Aprotic dipolar solvents (e.g., N,N-dimethylacetamide) | Improved regioselectivity compared to protic solvents. google.com |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction, specifically the Huisgen 1,3-dipolar cycloaddition, is another powerful method for constructing the pyrazole ring. beilstein-archives.orgresearchgate.netnih.gov This reaction typically involves a 1,3-dipole, such as a diazoalkane or a nitrile imine, reacting with a dipolarophile, which is usually an alkyne or an alkene. mdpi.commanac-inc.co.jpnih.gov

When a diazo compound reacts with an alkyne, it directly yields a pyrazole. This method offers a high degree of predictability and control over the substitution pattern of the resulting pyrazole. manac-inc.co.jpacs.org The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. nih.gov For instance, the reaction of diazomethane (B1218177) with an appropriately substituted alkyne can be a direct route to the pyrazole core. nih.gov An alternative approach involves the reaction of sydnones (mesoionic compounds) with alkynes, which proceeds via a [3+2] cycloaddition followed by a retro-cycloaddition that releases carbon dioxide to form the stable pyrazole ring. nih.gov

| 1,3-Dipole | Dipolarophile | Conditions | Product Aspect |

| Diazo compound (e.g., diazomethane) | Alkyne | Thermal conditions, often solvent-free | Direct formation of pyrazole ring; regioselectivity depends on substituents. mdpi.comacs.org |

| Nitrile Imine | Alkene/Alkyne | In situ generation of nitrile imine | Forms pyrazoline/pyrazole ring; can use alkyne surrogates. nih.gov |

| Sydnone (B8496669) | Acetylenic ester | Reflux in toluene | Forms pyrazole via cycloaddition/cycloreversion with loss of CO2. nih.gov |

Multicomponent Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.orgmdpi.comwikipedia.org Several MCRs have been developed for the synthesis of complex pyrazole derivatives. rsc.orgmdpi.comslideshare.net

These reactions often build upon classical pyrazole syntheses by generating one of the key intermediates, like the 1,3-dicarbonyl compound, in situ. masterorganicchemistry.commanac-inc.co.jp For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine to directly form a polysubstituted pyrazole. beilstein-journals.org While the Passerini and Ugi reactions are cornerstone isocyanide-based MCRs, their direct application to form the core pyrazole ring is less common than for other heterocycles like tetrazoles. beilstein-archives.orgmdpi.comslideshare.net However, functionalized pyrazoles can serve as one of the components in these reactions to build more complex molecules. For instance, a pyrazole carbaldehyde could be used in a Ugi reaction with an amine, an isocyanide, and a carboxylic acid to append a complex side chain to the pyrazole core. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 (+ Reactant 4) | Conditions | Product |

| Aldehyde | Malononitrile | Hydrazine Hydrate, Ethyl Acetoacetate | Catalyst (e.g., piperidine, taurine) in water or ethanol | Densely substituted pyrano[2,3-c]pyrazoles. mdpi.com |

| Aldehyde | β-Ketoester | Hydrazine | Catalyst (e.g., Yb(PFO)3) | Persubstituted pyrazoles. beilstein-journals.org |

| Pyrazole-aldehyde | Amine | Isocyanide, Carboxylic Acid (Ugi) | Polar solvents (e.g., MeOH) | Pyrazole with α-acetamido amide side chain. mdpi.com |

Regioselective Halogenation Techniques for Pyrazole Nucleus

Once the 1-(3-chlorobenzyl)-1H-pyrazole scaffold is assembled, the introduction of a bromine atom at the C-4 position is required. The pyrazole ring exhibits distinct reactivity towards electrophilic substitution.

Electrophilic Bromination at the C-4 Position of Pyrazoles

The pyrazole ring is an electron-rich aromatic system, but the electron density is not evenly distributed. The C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.govresearchgate.netlscollege.ac.inbeilstein-journals.orgnih.gov Positions C-3 and C-5 are adjacent to the electron-withdrawing pyridine-like nitrogen atom, making them significantly less reactive towards electrophiles. beilstein-journals.orgchim.it This inherent electronic preference leads to high regioselectivity for halogenation at the C-4 position. researchgate.netchim.it

Direct bromination of the 1-(3-chlorobenzyl)-1H-pyrazole can be readily achieved using common electrophilic brominating agents. N-Bromosuccinimide (NBS) is a mild and highly effective reagent for this transformation, often used in solvents like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgresearchgate.net Elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform can also be employed, though it is a harsher and more hazardous reagent. One-pot procedures that combine pyrazole formation with subsequent C-4 bromination have also been reported, offering a streamlined approach to 4-bromopyrazoles.

| Substrate | Brominating Agent | Conditions | Product |

| 1-Substituted Pyrazole | N-Bromosuccinimide (NBS) | Various solvents (e.g., CHCl₃, DMSO), often at room temperature | 4-Bromo-1-substituted pyrazole. |

| 1,3,5-Trisubstituted Pyrazole | N-Bromosaccharin | H₂SO₄/SiO₂, solvent-free | 4-Bromo-1,3,5-trisubstituted pyrazole. |

| Pyrazole | Bromine (Br₂) | Acetic acid | 4-Bromopyrazole. |

| Hydrazine, 1,3-Diketone | Sodium Bromide (NaBr) | Electrolysis, constant current | 4-Bromopyrazole (one-pot, three-component). |

Halogenodediazoniation and Dehydroxyhalogenation Routes for Halopyrazoles

While direct bromination is the most straightforward route to 4-bromopyrazoles, alternative methods exist for introducing halogens at other positions or when direct bromination is not feasible. These methods involve the transformation of other functional groups already present on the pyrazole ring. mdpi.com

Halogenodediazoniation: This method, an application of the Sandmeyer reaction, allows for the introduction of a halogen by displacing a diazonium group. lscollege.ac.inorientjchem.org The process begins with an aminopyrazole, which is diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt. This salt is then treated with a copper(I) halide (e.g., CuBr) to yield the corresponding halopyrazole. manac-inc.co.jplscollege.ac.inorientjchem.org This strategy is particularly useful for synthesizing 3- or 5-halopyrazoles, positions that are not accessible via direct electrophilic halogenation. mdpi.com

Dehydroxyhalogenation: Pyrazol-3-ols or pyrazol-5-ols (often existing as their tautomeric pyrazolone (B3327878) forms) can be converted into halopyrazoles. mdpi.com The hydroxyl group is a poor leaving group and must be activated. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxypyrazoles to chloropyrazoles. nih.gov For bromination, phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) can be employed. nih.govmanac-inc.co.jpnih.govchim.it This reaction transforms the C-O bond into a C-Br bond, providing access to 3-bromo or 5-bromopyrazole derivatives. nih.gov

| Starting Material | Reagents | Key Transformation | Product |

| Aminopyrazole | 1. NaNO₂, H⁺ 2. CuBr | Diazotization followed by Sandmeyer reaction | Bromopyrazole. manac-inc.co.jporientjchem.org |

| Hydroxypyrazole (Pyrazolone) | POCl₃ | Dehydroxychlorination | Chloropyrazole. nih.gov |

| Hydroxypyrazole (Pyrazolone) | PBr₃ or POBr₃ | Dehydroxybromination | Bromopyrazole. nih.govmanac-inc.co.jp |

Strategic Modifications of Pre-functionalized Bromopyrazoles

A common and effective strategy for synthesizing complex pyrazoles involves the use of a pre-functionalized pyrazole core, which is then subjected to further chemical modifications. In the context of this compound, this approach would typically start with a 4-bromopyrazole scaffold.

The synthesis of the initial 4-bromopyrazole ring can be achieved through the reaction of α-bromo-1,3-dicarbonyl compounds with hydrazine derivatives. tsijournals.comresearchgate.net This foundational step provides the key 4-bromo-1H-pyrazole structure. Once this core is obtained, it serves as a versatile intermediate for subsequent reactions. For instance, if other functional groups are present on the ring, they can be modified or protected before the crucial N-alkylation step. An example of this strategy is the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, where the hydroxyl group is converted to a methoxy (B1213986) group using methyl iodide in an alkaline medium. researchgate.netmdpi.com This demonstrates how a bromo-substituted pyrazole can be strategically altered, protecting or changing reactive sites in preparation for the introduction of the benzyl (B1604629) group. researchgate.netmdpi.com This stepwise modification ensures that the desired substituents are installed with high chemo- and regioselectivity.

N-Alkylation and Benzylation Methodologies for Pyrazole Derivatives

The introduction of a substituent onto a nitrogen atom of the pyrazole ring, known as N-alkylation or N-benzylation, is a pivotal step in the synthesis of compounds like this compound.

The most direct method for preparing 1-benzylpyrazoles is through the nucleophilic substitution reaction between a pyrazole and a benzyl halide. This reaction is typically performed in the presence of a base in a polar aprotic solvent. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.netbeilstein-journals.org Phase-transfer catalysis, which facilitates the reaction between reactants in different phases, also provides an efficient, solvent-free method for N-alkylation. researchgate.net

A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N-1 or N-2). The outcome is often governed by steric hindrance; bulky substituents at the C-3 or C-5 positions tend to direct the incoming alkyl group to the less sterically hindered N-1 nitrogen. sci-hub.se More recent methodologies have explored alternative reaction pathways that avoid strong bases. One such approach is the Brønsted acid-catalyzed N-alkylation using trichloroacetimidates as the alkylating agents, offering a milder alternative for synthesizing N-alkyl pyrazoles. mdpi.com

| Method | Reagents & Conditions | Key Features |

| Classical Nucleophilic Alkylation | Pyrazole, Benzyl Halide, Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, Acetonitrile) | Widely used, effective, regioselectivity can be an issue. researchgate.netbeilstein-journals.org |

| Phase-Transfer Catalysis | Pyrazole, Benzyl Halide, Catalyst (e.g., 18-crown-6), Base (e.g., K-t-BuO), Diethyl Ether or Solvent-free | Mild conditions, often avoids the need for a separate solvent. researchgate.net |

| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid Catalyst (e.g., Camphorsulfonic acid) | Avoids strong bases, provides access to N-alkyl pyrazoles under milder acidic conditions. mdpi.com |

To synthesize the target molecule, this compound, the general N-alkylation protocol is applied using 3-chlorobenzyl chloride or 3-chlorobenzyl bromide as the alkylating agent. The reaction involves the deprotonation of 4-bromo-1H-pyrazole by a base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the benzylic carbon of the 3-chlorobenzyl halide to form the desired N-C bond and yield the final product.

A practical example of this specific substitution is found in the synthesis of related structures, such as 4-amino-1-(3-chlorobenzyl)-1H-pyrazole-5-carboxamide, which is prepared as an intermediate for more complex heterocyclic systems. semanticscholar.org The successful synthesis of this analogue underscores the reliability of the N-alkylation method for introducing the 3-chlorobenzyl moiety onto a pyrazole ring.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| 4-Bromo-1H-pyrazole | 3-Chlorobenzyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound |

Advanced Synthetic Protocols for Halogenated Benzylpyrazoles

Modern organic synthesis has introduced advanced protocols that offer greater efficiency, selectivity, and sustainability for constructing complex molecules like halogenated benzylpyrazoles. These methods include transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. rsc.org For pyrazoles, these methods often utilize direct C-H functionalization, which circumvents the need for pre-functionalized starting materials and thus offers a more atom-economical route. nih.govelsevierpure.com Palladium (Pd) is a particularly versatile catalyst for this purpose. researchgate.net

Advanced palladium-catalyzed reactions, such as Suzuki and Sonogashira cross-couplings, allow for the introduction of various substituents onto the pyrazole ring. semanticscholar.orgtuwien.at More sophisticated techniques involve a "rollover" annulation, where a twofold C-H activation of both a 1-benzylpyrazole and an alkyne leads to the formation of complex, fused heterocyclic systems. nih.govacs.org These powerful methods provide access to a wide array of functionalized pyrazoles that would be difficult to obtain through traditional synthetic routes. nih.gov

| Catalytic Approach | Catalyst/Reagents | Transformation |

| C-H Functionalization | Transition Metal Catalyst (e.g., Pd, Rh, Ru) | Direct formation of C-C or C-heteroatom bonds on the pyrazole ring. elsevierpure.com |

| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Forms a new C-C bond by coupling a halo-pyrazole with a boronic acid. tuwien.at |

| Sonogashira Coupling | Pd Catalyst, Cu Co-catalyst, Base, Terminal Alkyne | Forms a new C-C bond by coupling a halo-pyrazole with an alkyne. semanticscholar.org |

| Rollover Annulation | Pd Catalyst, Oxidant | [5 + 2] annulation via twofold C-H activation to build fused ring systems. nih.govacs.org |

In line with the growing emphasis on sustainable chemical practices, several catalyst-free and green synthetic routes for pyrazoles have been developed. thieme-connect.com These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One prominent catalyst-free approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating, often under solvent-free conditions, to afford pyrazoles in high yields. rsc.org Other green strategies include the use of environmentally benign solvents like water or ionic liquids, which can replace volatile organic compounds. nih.govnih.gov The application of alternative energy sources, such as microwave irradiation or ultrasound, can significantly accelerate reaction times and improve yields. nih.govresearchgate.net These modern protocols, which may be catalyst-free or employ recyclable catalysts, represent a more sustainable and efficient way to synthesize pyrazole derivatives. nih.govresearchgate.net

| Green Chemistry Approach | Conditions / Medium | Advantages |

| Cycloaddition | Heating, Solvent-free | High yields, no catalyst or solvent needed, high atom economy. rsc.org |

| Aqueous Synthesis | Water as solvent | Environmentally benign, safe, and cost-effective. thieme-connect.com |

| Ultrasound Irradiation | Green solvents (e.g., PEG-400/water) | Reduced reaction times, operational simplicity, energy-efficient. researchgate.net |

| Ionic Liquids | Ionic liquid as solvent | Recyclable medium, mild reaction conditions. nih.gov |

Flow Chemistry Applications in Pyrazole Synthesis

The application of flow chemistry has marked a significant advancement in the synthesis of pyrazoles and related heterocyclic compounds, offering substantial benefits over conventional batch processing. mdpi.comresearchgate.net This technology provides enhanced control over critical reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and better reproducibility. galchimia.comuc.pt Key advantages include superior heat and mass transfer, which is particularly crucial for managing exothermic reactions, and the ability to safely handle hazardous reagents and unstable intermediates by generating them in situ for immediate consumption. mit.edunih.gov The modular and compact nature of flow reactors facilitates scalability and the integration of multiple synthetic and purification steps into a single, continuous process, significantly reducing reaction times and manual handling. galchimia.comuc.pt

Research has demonstrated the versatility of flow chemistry in constructing the pyrazole core through various synthetic strategies. A notable example is the two-stage continuous-flow synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which then reacts with hydrazine in a second stage to yield the final pyrazole product. galchimia.com This method has been successfully applied to a range of acetophenones with different electronic properties, demonstrating its broad applicability. galchimia.com

| Entry | Acetophenone Derivative (R) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-H | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 85 |

| 2 | 4-Me | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 90 |

| 3 | 4-OMe | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 89 |

| 4 | 4-F | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 80 |

| 5 | 4-Cl | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 86 |

| 6 | 4-Br | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 87 |

| 7 | 4-NO2 | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 60 |

| 8 | 3-Me | Step 1: 170°C, 10 min; Step 2: 150°C, 4 min | 87 |

Another powerful approach involves the 1,3-dipolar cycloaddition reaction in a continuous-flow setup. For instance, pyrazoles have been synthesized via the reaction of terminal alkynes with trimethylsilyldiazomethane. mdpi.com Flow reactors have also been employed for the Knorr cyclocondensation, a classic method for pyrazole synthesis, demonstrating the adaptability of traditional reactions to modern flow technologies. mdpi.com

Furthermore, multi-step "assembly line" syntheses have been developed for rapid and modular production of highly functionalized pyrazoles. mit.edu These systems can telescope several reaction steps, such as diazoalkane formation, [3+2] cycloaddition, N-alkylation, and amidation, without isolating intermediates. mit.edu This approach not only accelerates the synthesis of diverse compound libraries but also enables the use of reagents that are hazardous in large-scale batch production by maintaining only small quantities within the reactor at any given time. mit.edu For example, the synthesis of fluorinated pyrazoles has been achieved by safely generating and using diazoalkanes at elevated temperatures within a continuous flow system. mit.edu

Photochemical methods have also been successfully integrated into flow chemistry for pyrazole synthesis. The conversion of tetrazoles into pyrazolines using UV light in a continuous flow reactor has been reported. thieme-connect.com This reagent-free method generates nitrile imine dipoles in situ, which are then trapped by dipolarophiles. thieme-connect.com The resulting pyrazolines are valuable precursors that can be converted to pyrazoles. This process is readily scalable and allows for the safe production of multigram quantities of the product. thieme-connect.com

| Methodology | Precursors | Key Features | Reference |

|---|---|---|---|

| Sequential Condensation | Acetophenones, DMF-DMA, Hydrazine | Two-stage process, high yields, broad substrate scope. | galchimia.com |

| Cycloaddition | Vinylidene keto esters, Hydrazine derivatives | Good to very good yields (62–82%) with excellent regioselectivity. | mdpi.com |

| Sequential Homocoupling and Hydroamination | Terminal alkynes, Hydrazine | Direct access to 3,5-disubstituted pyrazoles without intermediate isolation. | rsc.org |

| Photochemical Conversion | Tetrazoles, Dipolarophiles | Reagent-free photo-click strategy, safe generation of nitrile imines, scalable. | thieme-connect.com |

| Telescoped "Assembly Line" | Fluorinated amines, Alkynes, Alkylating agents | Multi-step synthesis in a single continuous process, safe handling of hazardous intermediates. | mit.edu |

The integration of flow chemistry in pyrazole synthesis represents a paradigm shift towards more efficient, safer, and sustainable chemical manufacturing. mdpi.comresearchgate.net The ability to telescope multiple reaction steps and the potential for automation and high-throughput synthesis are particularly advantageous for creating large libraries of compounds for drug discovery and agrochemical research. researchgate.net

Reaction Mechanisms and Reactivity of 4 Bromo 1 3 Chlorobenzyl 1h Pyrazole System

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Benzyl (B1604629) Moieties

The pyrazole ring and the attached benzyl group in 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole present distinct sites for both electrophilic and nucleophilic attacks. The pyrazole nucleus, being an aromatic heterocycle, has a characteristic reactivity pattern. Due to its pronounced aromatic character, the pyrazole ring is amenable to electrophilic substitution reactions, which predominantly occur at the C-4 position. pharmdbm.comresearchgate.net Conversely, the C-3 and C-5 positions are deactivated towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms, making them more susceptible to nucleophilic attack. researchgate.net The pyrazole ring itself is generally stable and resistant to oxidation. pharmdbm.com

Reactivity at the Bromine (C-4) Position for Further Functionalization

The bromine atom at the C-4 position of the pyrazole ring is a key functional handle for molecular elaboration. Bromo(hetero)arenes are well-established as valuable precursors for creating new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. mdpi.com

Key Functionalization Reactions at the C-4 Position:

| Reaction Type | Reagents/Catalysts | Product Type | Reference(s) |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, Base | 4-Arylpyrazoles | mdpi.comresearchgate.net |

| Cyanation | Cyanide source, Pd catalyst | 4-Cyanopyrazoles | sigmaaldrich.com |

| Thio/Selenocyanation | PhICl₂, NH₄SCN/KSeCN | 4-Thio/selenocyanated pyrazoles | beilstein-journals.org |

| Metalation (Halogen-Metal Exchange) | Organometallic reagents (e.g., nBuLi) | 4-Lithiated pyrazole intermediate | mdpi.com |

| Bipyrazole Synthesis | Pyrazole nucleophile | 1,4'-Bipyrazoles | sigmaaldrich.com |

These transformations underscore the utility of the C-4 bromine as a versatile leaving group. For instance, palladium-catalyzed Suzuki couplings allow for the introduction of various aryl and heteroaryl substituents. researchgate.net Similarly, cyanation provides access to pyrazole-4-carbonitriles, important synthetic intermediates. sigmaaldrich.com Recent studies have also demonstrated unexpected reactivity, such as an intramolecular electrocyclic rearrangement of a C4-bromopyrazolyl-α-aminonitrile, which highlights the subtle electronic effects of the bromine substituent compared to other halogens. chemrxiv.org Computational studies on 4-halogenated-1H-pyrazoles indicate that for bromine, there is a degree of partial double bond character between the carbon and the halogen, arising from the overlap of filled halogen p-orbitals with vacant π*-orbitals of the pyrazole ring. mdpi.com

Reactivity at the Chlorine (Benzyl) Position

The chlorine atom on the 3-chlorobenzyl moiety provides another reactive site, characteristic of a benzylic halide. Benzyl chloride is known to be a reactive organochlorine compound due to the stability of the corresponding benzyl carbocation intermediate. wikipedia.org This facilitates nucleophilic substitution reactions at the benzylic carbon.

Typical Reactions at the Benzyl Chlorine Position:

| Reaction Type | Nucleophile/Reagent | Product Type | Reference(s) |

| Alkylation of Amines | Tertiary amines | Quaternary ammonium (B1175870) salts | wikipedia.org |

| Ether Synthesis | Alcohols/Alkoxides | Benzyl ethers | wikipedia.org |

| Hydrolysis | Water, NaOH(aq) | Benzyl alcohol, Dibenzyl ether | wikipedia.org |

| Grignard Reagent Formation | Magnesium (Mg) | Benzylmagnesium chloride | wikipedia.org |

| Oxidation | Alkaline KMnO₄ | Benzoic acid | wikipedia.org |

The reactivity of the benzylic chloride allows for the attachment of the pyrazole scaffold to a wide array of molecules through the formation of C-N, C-O, and C-C bonds. For example, it can readily alkylate amines to form quaternary ammonium salts or react with alcohols and phenols to produce benzyl ethers. wikipedia.org In the context of intramolecular reactions, the chlorine can be displaced in palladium-catalyzed processes where a C-H bond elsewhere on the molecule acts as the nucleophile, leading to cyclized products. researchgate.net

C-H Activation and Cycloaddition Reactions Involving 1-Benzylpyrazoles

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. 1-Benzylpyrazoles are particularly interesting substrates for such transformations, as they possess multiple C-H bonds on both the pyrazole and benzyl rings that can be selectively activated.

Palladium-Catalyzed Rollover Annulation Mechanisms of 1-Benzylpyrazoles with Alkynes

A notable advancement in the chemistry of 1-benzylpyrazoles is the development of a palladium-catalyzed [5 + 2] rollover annulation with alkynes, which provides a direct route to tricyclic 2-benzazepine derivatives. nih.govnih.govacs.orgcdmf.org.br This transformation is significant as it involves a twofold C-H activation on two different aromatic systems within the same molecule. nih.govacs.org

The reaction proceeds through a "rollover" mechanism where the catalyst, after activating a C-H bond on one ring, "rolls over" to activate a second C-H bond on an adjacent ring. The generally accepted mechanism involves several key steps: nih.gov

Initial C-H Activation: The process begins with the activation of an ortho C-H bond on the benzyl ring, forming a six-membered palladacycle intermediate. This step is facilitated by an agostic interaction between the palladium catalyst and the ortho hydrogen. nih.gov

Alkyne Insertion: An alkyne molecule then undergoes a 1,2-migratory insertion into the newly formed carbon-palladium bond. nih.gov

Rollover C-H Activation: This is the crucial step where the palladium center, now attached to the alkyne-inserted fragment, activates a C-H bond at the C-5 position of the pyrazole ring.

Reductive Elimination: The final step is a reductive elimination that forms the seven-membered azepine ring and regenerates the active palladium catalyst.

This rollover annulation is distinct from more common annulations that involve C-H/N-H activations and showcases the unique capacity of the 1-benzylpyrazole scaffold to act as a five-atom partner in cycloaddition reactions. nih.govacs.org

Mechanistic Studies of Halogenated Pyrazole Transformations

Understanding the mechanisms of reactions involving halogenated pyrazoles is crucial for controlling selectivity and developing new synthetic methods. The halogen atom can influence the reactivity of the pyrazole ring through both steric and electronic effects.

Mechanistic investigations into the electrophilic halogenation of pyrazole derivatives, such as the reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), suggest a plausible pathway. In the presence of dimethyl sulfoxide (B87167) (DMSO), an active halogenating species, DMSO·X+, is proposed to form. This intermediate then reacts with the π-electron system of the pyrazole ring, leading to the halogenated product. beilstein-archives.org

The transformation of halogenated precursors into other functional groups has also been studied. For example, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine derived from a brominated phenylhydrazine (B124118) was found to proceed via a [3 + 2] cycloaddition. The initial cycloadduct is unstable and spontaneously eliminates chloroform (B151607) to yield a stable, aromatic nitropyrazole product. nih.gov This tandem cycloaddition-elimination sequence provides a unique route to highly functionalized pyrazoles.

Furthermore, theoretical studies, such as Density Functional Theory (DFT) calculations, provide insight into the structure and bonding of halogenated pyrazoles. These studies have revealed that the C-X bond length in 4-halogenated pyrazoles (where X = Cl, Br, I) is shorter than expected for a single bond, suggesting a degree of double bond character. mdpi.com This electronic feature can influence the molecule's susceptibility to various reactions, including metal-catalyzed cross-couplings and rearrangements.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

The synthesis of substituted pyrazoles often involves reactions that can lead to multiple regioisomers. The control of regioselectivity is therefore a critical aspect of designing synthetic routes for specific pyrazole derivatives like this compound.

The most common method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.govmdpi.com When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. mdpi.com The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., pH). For example, the initial nucleophilic attack can occur at either carbonyl group, and the subsequent cyclization and dehydration steps determine the final product distribution.

Another important synthetic route is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.com For instance, the reaction of in situ generated nitrilimines with alkynes can yield 1,3,5-substituted pyrazoles. nih.gov Similarly, the cycloaddition of tosylhydrazones (which form diazo compounds in situ) with nitroalkenes has been shown to be a highly regioselective method for synthesizing 3,4-diaryl-1H-pyrazoles. rsc.org The regioselectivity of these cycloadditions is often rationalized by analyzing the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile, with DFT calculations providing theoretical support for the observed outcomes. rsc.org

In the specific case of synthesizing this compound, a plausible route would involve the reaction of (3-chlorobenzyl)hydrazine (B1352379) with a suitably substituted three-carbon precursor already containing the bromine atom at the central carbon. The regioselectivity would depend on which nitrogen of the hydrazine attacks which electrophilic carbon of the precursor. Stepwise synthetic approaches can also be employed to ensure high regioselectivity, as demonstrated in the synthesis of tetra-substituted phenylaminopyrazoles where an intermediate N,S-thioketal is cyclized with a hydrazine. nih.gov

| Reaction Type | Reactants | Selectivity Issue | Factors Influencing Outcome | References |

|---|---|---|---|---|

| Cyclocondensation | Unsymmetrical 1,3-Diketones + Substituted Hydrazines | Formation of two possible regioisomers. | Steric hindrance, electronic effects of substituents, reaction pH. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Sydnones + Alkynes | Formation of regioisomeric substituted pyrazoles. | The electronic nature of the substituents on both the sydnone (B8496669) and the alkyne. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones + Nitroalkenes | High regioselectivity for 3,4-diaryl-1H-pyrazoles. | Frontier molecular orbital interactions, confirmed by DFT calculations showing the lowest energy transition state for the observed product. | rsc.org |

| Multicomponent Reactions | Aldehydes, Hydrazides, Allenoates | Potential for multiple isomers. | Reaction pathway controlled by sequential nucleophilic additions and cyclizations. | rsc.org |

| Stepwise Synthesis | Active Methylene (B1212753) Reagent + Isothiocyanate -> N,S-thioketal + Hydrazine | High regioselectivity achieved. | The stepwise formation of the intermediate directs the subsequent cyclization with hydrazine. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 3 Chlorobenzyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the 3-chlorobenzyl group. The pyrazole protons, H-3 and H-5, are anticipated to appear as singlets due to the bromine substitution at the C-4 position, which eliminates vicinal proton-proton coupling within the ring. Based on data from related 4-bromo-1H-pyrazole structures, these signals would likely resonate in the downfield region, typically between δ 7.5 and 8.0 ppm. mdpi.com

The protons of the 3-chlorobenzyl moiety will present a more complex pattern. The methylene (B1212753) bridge protons (-CH₂-) connecting the pyrazole and the benzyl (B1604629) ring are expected to appear as a sharp singlet around δ 5.3-5.6 ppm. umich.edu The aromatic protons of the 3-chlorophenyl ring will show a characteristic splitting pattern in the δ 7.2-7.5 ppm region, reflecting their meta and ortho relationships.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected to have chemical shifts influenced by the electronegativity of the nitrogen and bromine atoms. C-4, being directly attached to bromine, would appear at a distinct chemical shift, while C-3 and C-5 would resonate at lower fields. The methylene carbon of the benzyl group is anticipated around δ 50-55 ppm. The carbons of the 3-chlorophenyl ring will display six distinct signals, with the carbon bearing the chlorine atom (C-Cl) showing a characteristic shift, and the others resonating in the typical aromatic region of δ 125-140 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.6 - 8.0 | ~138 - 142 |

| Pyrazole H-5 | ~7.5 - 7.9 | ~128 - 132 |

| Pyrazole C-4 | - | ~95 - 100 |

| Benzyl -CH₂- | ~5.3 - 5.6 | ~50 - 55 |

| Benzyl Aromatic C-H | ~7.2 - 7.5 | ~125 - 135 |

| Benzyl C-Cl | - | ~133 - 136 |

| Benzyl C-CH₂ | - | ~137 - 140 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

A HMBC experiment would be particularly crucial in confirming the N-1 substitution on the pyrazole ring. Correlations would be expected between the benzylic methylene protons (-CH₂-) and the pyrazole ring carbons (C-3 and C-5), as well as to the quaternary carbon of the benzyl ring. This unequivocally establishes the linkage between the two moieties. HSQC would correlate each proton to its directly attached carbon, confirming the assignments of the protonated carbons in both the pyrazole and benzyl rings. While COSY would be less informative for the pyrazole ring due to the lack of vicinal protons, it would help in assigning the coupled protons within the 3-chlorobenzyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

The FT-IR and Raman spectra of this compound would be characterized by specific vibrational bands. The C-Br stretching vibration is typically observed in the lower frequency region of the infrared spectrum, generally between 500 and 600 cm⁻¹. The C-Cl stretching vibration from the chlorobenzyl group is expected in the range of 650-850 cm⁻¹.

The pyrazole ring itself will exhibit a series of characteristic vibrations. These include C=N and C=C stretching vibrations, which are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrazole and the aromatic benzyl ring will appear in the 3000-3150 cm⁻¹ range, while the aliphatic C-H stretching of the methylene bridge will be observed just below 3000 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic/Pyrazole C-H Stretch | 3000 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | FT-IR, Raman |

| Pyrazole/Aromatic C=C and C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 650 - 850 | FT-IR, Raman |

| C-Br Stretch | 500 - 600 | FT-IR |

While this compound lacks the N-H bond of an unsubstituted pyrazole and therefore cannot form classical hydrogen bonds as a donor, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In the solid state, intermolecular interactions, such as C-H···N interactions, could influence the vibrational frequencies of the C-H bonds and the pyrazole ring modes. These subtle shifts, when compared to the spectrum in a non-polar solvent, can provide insights into the crystal packing and intermolecular forces at play.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion.

The fragmentation of the molecular ion is likely to proceed through several key pathways. A major fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. libretexts.org This would result in the formation of a stable 3-chlorobenzyl cation (m/z 125/127) and a 4-bromopyrazole radical, or a 4-bromopyrazole cation (m/z 146/148) and a 3-chlorobenzyl radical. The 3-chlorobenzyl cation could further rearrange to a more stable tropylium (B1234903) ion.

Another characteristic fragmentation of the pyrazole ring involves the loss of HCN or N₂. researchgate.net The fragmentation pattern will provide a veritable fingerprint of the molecule, confirming the presence of the different structural units and their connectivity.

| Fragment Ion | Predicted m/z (for ³⁵Cl, ⁷⁹Br) | Description |

|---|---|---|

| [C₁₀H₈BrClN₂]⁺ (M⁺) | 286 | Molecular Ion |

| [C₇H₆Cl]⁺ | 125 | 3-Chlorobenzyl cation |

| [C₃H₂BrN₂]⁺ | 146 | 4-Bromopyrazole cation |

| [C₇H₆Cl - Cl]⁺ | 90 | Loss of Cl from benzyl fragment |

| [C₃H₂BrN₂ - Br]⁺ | 67 | Loss of Br from pyrazole fragment |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of this compound, including the spatial relationship between the pyrazole ring and its substituents.

High-Resolution Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Interactive Data Table: Bond Lengths of this compound (No data available)

| Atom 1 | Atom 2 | Bond Length (Å) |

| Data not available | Data not available | Data not available |

Interactive Data Table: Bond Angles of this compound (No data available)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: Torsional Angles of this compound (No data available)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Investigation of Crystal Packing and Supramolecular Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces, such as hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the material's bulk properties.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the molecule's conjugated systems and optical properties. For this compound, the spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions within the pyrazole and chlorobenzyl moieties.

Interactive Data Table: UV-Vis Absorption Data for this compound (No data available)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available |

Based on a comprehensive search, there is currently no publicly available scientific literature containing the specific computational and theoretical investigations for the compound “this compound” that would be required to thoroughly and accurately populate the requested article outline.

The detailed research findings necessary to discuss the Density Functional Theory (DFT) calculations, including molecular conformation, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surfaces, and quantum chemical modeling of reaction mechanisms specifically for “this compound,” are not present in the available search results.

While general methodologies and studies on other pyrazole derivatives exist, the strict adherence required to the subject compound prevents the inclusion of analogous data. Therefore, the generation of a scientifically accurate article that solely focuses on “this compound” as per the provided outline is not possible at this time.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 3 Chlorobenzyl 1h Pyrazole

Quantum Chemical Modeling of Reaction Mechanisms

Calculation of Free Energy Profiles and Kinetic Parameters

Currently, there are no specific studies available that detail the calculation of free energy profiles or kinetic parameters for 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole. Such investigations would typically involve high-level quantum mechanical calculations or molecular dynamics simulations to understand reaction mechanisms, transition states, and the thermodynamic stability of different conformations or binding modes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations are a powerful tool used to explore the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and intermolecular interactions. nih.govnih.govmdpi.com For other pyrazole (B372694) derivatives, MD simulations have been used to validate docking poses and assess the stability of ligand-protein complexes. nih.govnih.gov

In Silico Screening and Molecular Docking Studies in Scaffold Design

While in silico screening and molecular docking are common for designing novel drugs based on the pyrazole scaffold, no such studies have been specifically reported for this compound. researchgate.netrsc.orgnih.gov These computational techniques are essential for identifying potential biological targets and predicting the binding affinity and interaction patterns of new compounds. allsubjectjournal.comamazonaws.com

Prediction of Ligand-Target Interaction Mechanisms

There is no available data predicting the ligand-target interaction mechanisms for this compound. This type of analysis relies on molecular docking simulations to place the ligand into the binding site of a specific protein target and analyze the resulting intermolecular forces, such as hydrogen bonds and hydrophobic interactions.

Computational Design Principles for Novel Pyrazole-Based Scaffolds

General computational design principles for novel pyrazole-based scaffolds focus on modifying the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govmdpi.com These principles are derived from structure-activity relationship (SAR) studies and computational modeling of various derivatives. researchgate.net However, there are no design principles derived specifically from or for this compound in the existing literature.

Advanced Applications of 4 Bromo 1 3 Chlorobenzyl 1h Pyrazole in Chemical Research

Role as a Versatile Synthetic Building Block in Complex Molecular Architectures

The utility of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole as a versatile building block stems primarily from the reactivity of the bromine atom at the 4-position of the pyrazole (B372694) ring. This carbon-bromine bond serves as a highly effective "handle" for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions. jmcs.org.mx These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of the bromine atom makes the compound an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. jmcs.org.mxrsc.orgnih.gov In a Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide range of aryl or heteroaryl groups by reacting it with an appropriate boronic acid or boronic ester. rsc.orgnih.gov This allows for the construction of biaryl systems, which are common motifs in pharmaceuticals and liquid crystals. Similarly, the Sonogashira reaction enables the introduction of alkyne functionalities by coupling with terminal alkynes, a key step in the synthesis of conjugated materials and complex natural products. researchgate.netwikipedia.orgorganic-chemistry.org

Furthermore, the Buchwald-Hartwig amination reaction provides a powerful method for forming new carbon-nitrogen bonds by coupling the 4-bromopyrazole with various amines. researchgate.netnih.govnih.gov This is particularly significant for the synthesis of compounds with applications in medicinal chemistry, where substituted amino groups are crucial for biological activity. The ability to participate in these and other coupling reactions underscores the role of this compound as a pivotal scaffold for assembling complex, multi-functional molecules. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Molecular Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)–C(sp²) | 4-Aryl-1-(3-chlorobenzyl)-1H-pyrazole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)–C(sp) | 4-Alkynyl-1-(3-chlorobenzyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | C(sp²)–N | 4-Amino-1-(3-chlorobenzyl)-1H-pyrazole |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)–C(sp²) | 4-Vinyl-1-(3-chlorobenzyl)-1H-pyrazole |

Utility as an Intermediate in the Production of Advanced Chemical Compounds

Building upon its role as a versatile synthetic block, this compound is a valuable intermediate in the multi-step synthesis of advanced chemical compounds with specialized functions. Its derivatives are precursors to molecules targeted for applications in pharmaceuticals, agrochemicals, and other technology sectors. guidechem.comnih.gov

In the agrochemical industry, pyrazole derivatives are known to exhibit potent insecticidal, fungicidal, and herbicidal properties. solubilityofthings.com The synthesis of novel active ingredients often involves the functionalization of a core heterocyclic structure. This compound serves as an excellent starting point for creating new agrochemicals where the substituents on the pyrazole and benzyl (B1604629) rings can be tailored to achieve desired efficacy and selectivity.

Significance in Ligand Design for Homogeneous Catalysis

The field of homogeneous catalysis relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity, selectivity, and stability. Pyrazole-containing molecules are well-established as effective ligands due to the presence of two nitrogen atoms that can chelate to transition metals. rsc.org

This compound can serve as a precursor for more complex and tailored ligands. The nitrogen atoms of the pyrazole ring provide a primary coordination site. The reactive bromine atom allows for the introduction of additional coordinating groups through cross-coupling reactions. For example, coupling with a phosphine-containing boronic acid via a Suzuki reaction could yield a bidentate P,N-ligand. Alternatively, functionalization of the benzyl ring or substitution of the bromine atom could lead to the creation of pincer-type ligands, which are known for their ability to form highly stable and active metal complexes.

The steric and electronic properties of the resulting ligands can be fine-tuned by modifying the substituents introduced. The 3-chlorobenzyl group provides significant steric bulk, which can influence the coordination geometry around the metal center and create a specific chiral environment, potentially enabling asymmetric catalysis. The ability to systematically modify the ligand structure starting from a common precursor like this compound is crucial for the rational design of new catalysts for challenging chemical transformations.

| Modification Strategy | Resulting Ligand Type | Potential Metal Coordination | Catalytic Application Area |

|---|---|---|---|

| Functionalization at C4-position | Bidentate (e.g., P,N or N,N ligands) | Palladium, Nickel, Rhodium | Cross-coupling, Hydrogenation |

| Functionalization of Benzyl Ring | Pincer (e.g., PCP, NCN ligands) | Iridium, Ruthenium, Platinum | Dehydrogenation, C-H Activation |

| Use as a Monodentate Ligand | Simple Pyrazole Ligand | Copper, Cobalt, Zinc | Oxidation, Polymerization |

Exploration in Materials Science Research

The unique electronic and structural features of pyrazole derivatives make them attractive candidates for the development of new materials with novel optical, electronic, or coordination properties. solubilityofthings.com this compound can be utilized as a monomer or functionalizing agent in the creation of advanced materials.

In the area of organic electronics, pyrazole-containing compounds have been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The pyrazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems. Using the bromine atom as a reactive site, the compound can be integrated into polymers or oligomers through reactions like Suzuki or Sonogashira polymerization. The resulting materials could possess interesting photophysical properties, and the presence of the 3-chlorobenzyl group could influence solid-state packing and thin-film morphology, which are critical for device performance.

Furthermore, this compound can be used to construct metal-organic frameworks (MOFs) or coordination polymers. By designing derivatives with multiple coordination sites—for example, by converting the bromine to a carboxylic acid or another linking group—it is possible to create extended networks with metal ions. These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The specific substituents on the pyrazole building block would directly impact the structure and properties of the final MOF.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Progress on 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole

The chemical compound this compound is a specific derivative of the pyrazole (B372694) family, characterized by a bromine atom at the 4-position of the pyrazole ring and a 3-chlorobenzyl group attached to one of the nitrogen atoms. A comprehensive review of the existing scientific literature reveals that dedicated research focusing exclusively on this compound is limited. However, significant insights can be drawn from studies on structurally analogous compounds, particularly other halogenated benzylpyrazoles.

Research into related compounds, such as 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, indicates that synthetic routes to similar structures are achievable, often involving multi-step processes. For instance, the synthesis of this related compound was accomplished through the oxidation of its corresponding methanol (B129727) derivative. iucr.orgnih.gov This suggests that the synthesis of this compound is feasible using established pyrazole synthesis and functionalization methodologies.

Theoretical studies on other halogenated benzylpyrazole acetamide (B32628) compounds have provided insights into their electronic properties. tandfonline.com These studies, often employing techniques like Density Functional Theory (DFT), have investigated frontier molecular orbitals (HOMO and LUMO) and electron localization functions. tandfonline.com Such computational analyses are crucial for predicting the reactivity and potential biological activity of these molecules. For example, in some halogenated benzylpyrazole acetamides, the highest occupied molecular orbital (HOMO) is localized over the pyrazole ring and acetamide group, while the lowest unoccupied molecular orbital (LUMO) is delocalized on the phenyl rings, which can influence their interaction with biological targets. tandfonline.com While these findings are not directly on this compound, they provide a foundational understanding of how halogen and benzyl (B1604629) substitutions may influence the chemical behavior of the pyrazole core.

The broader class of pyrazole derivatives is well-known for a wide range of biological activities, including applications in pharmaceuticals and agrochemicals. nih.govfrontiersin.org The presence of halogen atoms can significantly modulate the physicochemical properties and biological efficacy of these compounds. Therefore, it is reasonable to hypothesize that this compound may possess interesting biological properties that warrant further investigation.

Identification of Emerging Research Avenues for Halogenated Benzylpyrazoles

The field of halogenated benzylpyrazoles presents several promising avenues for future research, driven by the versatile nature of the pyrazole scaffold and the impact of halogen and benzyl substitutions.

One of the most significant emerging areas is the exploration of their potential as therapeutic agents. Pyrazole derivatives have been investigated for a multitude of pharmacological effects, and the introduction of halogens can enhance properties such as metabolic stability and binding affinity to biological targets. nih.gov Future research could focus on screening this compound and related compounds for various biological activities, including but not limited to:

Anticancer Activity: Studies on similar halogenated benzylpyrazole acetamides suggest potential inhibitory activity against antitumor protein-chromophore complexes. tandfonline.com This provides a strong rationale for evaluating their cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity: Certain pyrazole derivatives have shown significant anti-inflammatory properties. nih.gov Investigating the potential of halogenated benzylpyrazoles to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs.

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a key component in some antimicrobial and antifungal agents. The unique electronic and steric properties conferred by the bromo and chlorobenzyl groups could result in novel antimicrobial activities.

Another burgeoning research direction is in the field of materials science. The specific electronic and structural features of these compounds could be exploited for the development of novel organic materials with applications in electronics or as ligands in coordination chemistry.

Furthermore, the use of computational chemistry and molecular modeling will continue to be a vital tool. frontiersin.org In silico studies can predict the biological activities, toxicity, and pharmacokinetic profiles of new halogenated benzylpyrazole derivatives, thereby guiding synthetic efforts and reducing the need for extensive preliminary experimental screening.

Perspectives on Novel Synthetic Routes, Mechanistic Insights, and Advanced Applications

The future of research on this compound and its analogs will likely be characterized by advancements in synthetic methodologies, a deeper understanding of reaction mechanisms, and the discovery of novel applications.

Novel Synthetic Routes: Traditional methods for pyrazole synthesis often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. However, modern organic synthesis is moving towards more efficient and sustainable methods. Recent advancements in catalysis offer new possibilities for the synthesis of functionalized pyrazoles. For instance, palladium-catalyzed cross-coupling reactions have been employed for the functionalization of bromo(hetero)arenes, which could be a viable strategy for modifying the 4-bromo position of the pyrazole ring. mdpi.comresearchgate.net

A particularly innovative approach is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.govacs.org This method allows for the direct C-H activation of both the aryl and heteroaryl C-H bonds, leading to the formation of complex tricyclic structures. nih.govacs.org The tolerance of halogenated substituents in such reactions suggests that this could be a powerful tool for creating novel and complex molecules derived from this compound for further biological evaluation. nih.govacs.org

Mechanistic Insights: A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of halogenated benzylpyrazoles is crucial for optimizing reaction conditions and designing more efficient synthetic pathways. For example, detailed mechanistic studies of halogenation reactions, such as those involving N-halosuccinimides, can provide valuable information on the role of catalysts and the nature of the reactive intermediates. researchgate.netresearchgate.net Computational studies, particularly DFT calculations, will be instrumental in elucidating reaction pathways and transition states, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net

Advanced Applications: Beyond the established roles of pyrazoles in medicine and agriculture, future research may uncover novel applications for halogenated benzylpyrazoles. Their unique structures could make them suitable as probes for studying biological processes or as components in advanced materials. The ability to fine-tune their electronic and steric properties through substitution on the pyrazole and benzyl rings opens up a vast chemical space for exploration. For instance, their potential use in the development of sensors or as functional dyes could be an exciting area of investigation. The derivatization of the pyrazole core, for example, through electrophilic bromination, can provide further opportunities for creating a diverse library of compounds for screening in various applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.